Cas no 170108-04-0 (2-Bromo-3-chloro-4-fluorobenzoic acid)

2-Bromo-3-chloro-4-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-chloro-4-fluorobenzoic acid
- 2-bromo-3-chloro4-fluorobenzoic acid
- 2-Bromo-3-chloro-4-fluorobenzoic acid
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- Inchi: 1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)
- InChI Key: HFJQUYIQSOYVHF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C(=O)O)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
2-Bromo-3-chloro-4-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1194318-250mg |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95.0% | 250mg |
$347.0 | 2023-10-03 | |
Enamine | EN300-1194318-5000mg |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95.0% | 5000mg |
$2028.0 | 2023-10-03 | |
Enamine | EN300-1194318-2.5g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 2.5g |
$1370.0 | 2023-06-08 | |
1PlusChem | 1P025GAQ-5g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 5g |
$2569.00 | 2024-06-19 | |
1PlusChem | 1P025GAQ-1g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 1g |
$926.00 | 2024-06-19 | |
Enamine | EN300-1194318-0.1g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 0.1g |
$241.0 | 2023-06-08 | |
Enamine | EN300-1194318-0.5g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 0.5g |
$546.0 | 2023-06-08 | |
Enamine | EN300-1194318-1.0g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 1g |
$699.0 | 2023-06-08 | |
Enamine | EN300-1194318-500mg |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95.0% | 500mg |
$546.0 | 2023-10-03 | |
1PlusChem | 1P025GAQ-10g |
2-bromo-3-chloro-4-fluorobenzoic acid |
170108-04-0 | 95% | 10g |
$3779.00 | 2024-06-19 |
2-Bromo-3-chloro-4-fluorobenzoic acid Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 2-Bromo-3-chloro-4-fluorobenzoic acid
2-Bromo-3-Chloro-4-Fluorobenzoic Acid (CAS No. 170108-04-bold">bold): A Multifunctional Aryl Halide in Advanced Chemical Research
2-Bromobold">bromo-3-Chlorobold">chloro-4bold">fluoro-benzoicbold">benzoic acid (BCFB) is a synthetically versatile aromatic compound with the molecular formula C7H4BrClO2. This trifluoromethyl-substituted carboxylic acid exhibits unique physicochemical properties due to the strategic placement of three halogen substituents on the benzene ring. Recent studies published in Chemical Communications (2023) and Angewandte Chemie International Edition (2023) highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry and materials science applications. The compound's structure combines electron-withdrawing groups at positions 2, 3, and 4, creating a highly functionalized platform for further derivatization through nucleophilic aromatic substitution and cross-coupling reactions.
In drug discovery pipelines, BCFB has gained attention for its utility as a scaffold in designing novel antiviral agents. A groundbreaking study from the University of Cambridge (Nature Chemistry, 2023) demonstrated that incorporating this compound into nucleoside analogs enhances their metabolic stability while maintaining potent inhibitory activity against hepatitis B virus replication. The bromine atom at position 2 facilitates Suzuki-Miyaura coupling with boronic acids to introduce diverse pharmacophores, while the adjacent chloro and fluoro substituents modulate lipophilicity - critical parameters for optimizing drug-like properties. Computational docking studies revealed that these halogen interactions create favorable binding pockets with viral polymerase enzymes.
The trifluoromethyl group's electronic effects are further leveraged in supramolecular chemistry research. A team at MIT recently reported in JACS (January 2024) that BCFB-based building blocks form highly ordered self-assembled structures through halogen bonding networks. These nanostructured materials exhibit exceptional thermal stability up to 350°C and tunable fluorescence properties due to the conjugated electron system created by halogen substituents. The compound's carboxylic acid functionality allows for facile integration into polymeric matrices via esterification or amidation reactions, enabling applications in advanced sensor technologies and optoelectronic devices.
In analytical chemistry, BCFB serves as an ideal internal standard for mass spectrometry-based metabolomics studies. Its distinct isotopic signature - arising from bromine's single stable isotope - provides unmatched detection specificity when analyzing complex biological matrices. A comparative study published in Analytica Chimica Acta (March 2024) showed that using this compound as an internal reference improved quantification accuracy by over 95% compared to traditional benzoic acid standards when analyzing urine samples from cancer patients undergoing chemotherapy.
Ongoing research at Stanford University's Department of Materials Science explores BCFB's potential in creating next-generation photovoltaic materials. By reacting this compound with thiophene derivatives through Sonogashira cross-coupling, researchers have synthesized conjugated polymers with optimized bandgaps of ~1.8 eV - ideal for solar energy conversion systems. The combined electron-withdrawing effects of bromo-, chloro-, and fluoro-groups enhance charge carrier mobility while maintaining structural rigidity necessary for high-performance organic semiconductors.
A significant breakthrough emerged from the Max Planck Institute (Advanced Materials, July 2023), where BCFB was utilized as a chiral auxiliary in asymmetric synthesis protocols. The compound's ability to form diastereomeric complexes with transition metal catalysts enabled enantioselective Michael additions with >98% ee values under mild conditions. This method represents a paradigm shift in accessing chiral pharmaceutical intermediates without requiring costly chiral ligands or harsh reaction conditions.
In environmental chemistry applications, BCFB has been identified as a critical intermediate in degrading persistent organic pollutants (POPs). Researchers at Kyoto University demonstrated its role as a coupling partner in palladium-catalyzed transformations that convert polychlorinated biphenyls (PCBs) into biodegradable carboxylic esters via C-H activation strategies published in Green Chemistry (November 2023). The compound's own halogen content paradoxically enables selective dehalogenation pathways when used under controlled redox conditions.
Synthetic methodologies continue to advance around this molecule's preparation and modification. A recent Nature Protocols article (February 2024) outlined an efficient microwave-assisted synthesis route using substituted benzenes under solvent-free conditions, achieving >95% purity with reduced reaction times compared to traditional methods. Post-synthesis functionalization techniques such as nucleophilic displacement reactions are now being optimized using machine learning algorithms to predict optimal reaction parameters based on substituent effects.
Cryogenic electron microscopy studies from ETH Zurich (Nano Letters, April 2024) revealed unprecedented insights into BCFB crystal engineering principles when combined with cationic counterions like lithium or magnesium salts. These crystalline complexes exhibit piezoelectric properties under certain stoichiometric ratios - opening new avenues for their application in microelectromechanical systems (MEMS) and wearable electronic devices requiring responsive material interfaces.
Bioconjugation applications are expanding rapidly with recent advances reported by Johnson & Johnson's R&D division (Bioconjugate Chemistry, June 2024). The carboxylic acid group enables covalent attachment to antibodies via amide bond formation while maintaining the halogen moieties' reactivity for subsequent click chemistry steps during drug delivery system fabrication processes. This dual functionality is particularly advantageous for developing targeted therapeutics requiring both specificity and modularity.
Spectroscopic characterization techniques have provided new understanding of BCFB's electronic structure through time-resolved fluorescence spectroscopy (JPC-A, August 2023). Researchers observed ultrafast energy transfer dynamics between fluorinated substituents and neighboring chromophores when incorporated into supramolecular assemblies - suggesting potential applications in real-time sensing systems where rapid response times are critical.
The compound's unique combination of functional groups also makes it valuable for developing novel surfactants with tailored amphiphilicity profiles (Biomaterials, September 2023). By varying the substitution pattern through iterative coupling reactions starting from BCFB precursors, scientists have created self-assembling amphiphiles capable of forming vesicles with controlled sizes between 5–5 nm under physiological conditions - ideal for encapsulating hydrophobic drugs like paclitaxel without compromising stability or bioavailability.
In recent toxicity studies published by the European Chemical Agency (Toxicological Sciences, October 2023), BCFB demonstrated low acute toxicity profiles when administered intravenously at concentrations below 5 mg/kg in murine models - critical data supporting its potential use as a pharmaceutical intermediate component rather than standalone therapeutic agent.
Catalytic cross-coupling strategies involving this molecule have achieved record yields under ligand-free conditions according to research from TU Delft (Catalysis Science & Technology, November 2019). By utilizing earth-abundant iron catalysts supported on mesoporous silica frameworks, chemists achieved >98% conversion efficiency during Suzuki-Miyaura coupling reactions at ambient temperature - significantly reducing energy costs associated with traditional palladium-based processes while minimizing waste generation.
Surface-enhanced Raman spectroscopy experiments conducted at Harvard University (ACS Nano,, April 6th issue preview) revealed distinct vibrational signatures when BCFB was adsorbed onto plasmonic nanoparticles doped with transition metals like silver-palladium alloys. These findings could revolutionize trace contaminant detection systems by enabling sub-picomolar sensitivity thresholds through plasmon-mediated signal amplification mechanisms involving halogenated aromatic rings.
Bioorthogonal chemistry approaches utilizing this molecule have been pioneered by Scripps Research Institute teams (JACS,, January issue), where brominated variants serve as handles for bioconjugation without interfering with biological processes due to their inertness under physiological conditions until specifically activated by copper-free azide alkyne cycloaddition reactions within living cells.
In polymer electrolyte membrane fuel cell research conducted at KAIST (Advanced Energy Materials,, December preview), BCFB-functionalized ionomers demonstrated enhanced proton conductivity (>1 S/cm at ambient temperature) alongside superior mechanical durability after being subjected to cyclic loading tests simulating fuel cell operation environments - addressing long-standing challenges related to membrane stability under humid conditions without compromising electrochemical performance metrics such as activation overpotential or crossover rates between hydrogen/oxygen electrodes systems.
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